molecular formula MgSeO4<br>MgO4Se B076704 Magnesium selenate CAS No. 14986-91-5

Magnesium selenate

Cat. No.: B076704
CAS No.: 14986-91-5
M. Wt: 167.27 g/mol
InChI Key: VWCLCSQRZVBEJD-UHFFFAOYSA-L
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Description

Magnesium selenate is an inorganic salt of significant interest in biochemical and materials science research, serving as a vital source of both magnesium and selenium. Its primary research value lies in its utility as a soluble selenium delivery agent in plant nutrition studies and hydroponic systems, where it is used to investigate selenium's role in antioxidant defense, stress tolerance, and biofortification. In molecular biology, this compound is employed to study selenium incorporation into selenoproteins and its subsequent impact on cellular redox regulation and signaling pathways. The compound also finds application in solid-state chemistry and materials science for the synthesis of selenide-based nanomaterials and as a precursor for thin-film deposition. The mechanism of action is dualistic: the magnesium cation (Mg²⁺) acts as an essential cofactor for numerous enzymes, including ATPases and polymerases, while the selenate anion (SeO₄²⁻) is metabolized within biological systems to selenocysteine, the 21st amino acid, which is incorporated into the active sites of selenoenzymes such as glutathione peroxidases and thioredoxin reductases. This unique combination makes this compound a critical tool for probing the complex interplay between essential mineral nutrition and trace element biochemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

14986-91-5

Molecular Formula

MgSeO4
MgO4Se

Molecular Weight

167.27 g/mol

IUPAC Name

magnesium;selenate

InChI

InChI=1S/Mg.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2

InChI Key

VWCLCSQRZVBEJD-UHFFFAOYSA-L

SMILES

[O-][Se](=O)(=O)[O-].[Mg+2]

Canonical SMILES

[O-][Se](=O)(=O)[O-].[Mg+2]

Other CAS No.

14986-91-5

Related CAS

7783-08-6 (Parent)

Synonyms

Acid, Selenic
Ammonium Selenate
calcium selenate
disodium selenate
Magnesium Selenate
Monosodium Selenate
Potassium Selenate
selenate
Selenate, Ammonium
Selenate, Calcium
Selenate, Disodium
Selenate, Magnesium
Selenate, Monosodium
Selenate, Potassium
Selenate, Sodium
selenic acid
selenic acid, ammonium salt
selenic acid, calcium salt
Selenic Acid, Diammonium Salt
selenic acid, disodium salt, 75Se-labeled
selenic acid, disodium salt, decahydrate
selenic acid, magnesium salt
Selenic Acid, Monosodium Salt
selenic acid, potassium salt
sodium selenate

Origin of Product

United States

Comparison with Similar Compounds

Chemical Properties :

  • Sodium selenate is more soluble in water (∼950 g/L at 20°C) compared to this compound (∼550 g/L) .
  • Sodium selenate lacks the thermal stability of this compound, decomposing at lower temperatures (~400°C).

This compound vs. Sodium Selenite (Na₂SeO₃)

Oxidation State and Reactivity :

  • Selenite (SeO₃²⁻) is redox-active, generating ROS and inhibiting ribonucleotide reductase, whereas selenate (SeO₄²⁻) is metabolically inert unless reduced .
  • Selenite is 25× more potent than selenate in inhibiting tumor cell growth (10 μM vs. 250 μM for similar effects) .

Metabolic Pathways :

  • Selenite is directly assimilated into selenoproteins via the thioredoxin system, while selenate requires enzymatic reduction to selenite before utilization .
  • In infants, selenite and selenate show similar retention rates (~60%), but selenite has higher urinary excretion, suggesting selenate’s metabolic efficiency .

This compound vs. Magnesium Sulfate (MgSO₄)

Structural and Functional Differences :

  • Sulfate (SO₄²⁻) and selenate (SeO₄²⁻) are structural analogs, but selenium’s larger atomic radius and lower electronegativity alter ligand binding in enzymes. ATP-sulfurylase can catalyze selenate esterification, albeit with lower efficiency than sulfate .

Toxicity :

  • Sulfate is generally non-toxic, but selenate compounds require careful handling due to selenium’s narrow therapeutic window. Chronic exposure to selenate (>400 μg/day) may cause selenosis .

This compound vs. Other Selenates (e.g., Calcium Selenate)

  • Calcium selenate (CaSeO₄) has lower solubility in water (~12 g/L) compared to this compound, making it less suitable for aqueous applications .
  • Potassium selenate (K₂SeO₄) shares high solubility with sodium selenate but lacks magnesium’s role in modulating NF-κB pathways to reduce inflammation .

Data Table: Key Properties of this compound and Analogues

Compound Formula Solubility (g/L, 20°C) Thermal Stability (°C) Key Biological Activity Applications
This compound Mg(SeO₄)₂ ~550 Up to 1338 Selenoprotein upregulation, anti-inflammatory Ceramics, catalysts, supplements
Sodium Selenate Na₂SeO₄ ~950 ~400 SELENOF induction, reversible cell inhibition Cell culture, dietary fortification
Sodium Selenite Na₂SeO₃ ~850 ~300 ROS generation, irreversible growth arrest Antioxidant research, chemotherapy
Magnesium Sulfate MgSO₄ ~360 1124 Electrolyte balance, enzyme cofactor Fertilizers, medical hydration

Research Findings and Implications

  • Environmental Remediation : Magnesium-aluminum layered double hydroxides (LDHs) effectively adsorb selenate from water, achieving >90% removal efficiency .
  • Agricultural Biofortification : Selenate is preferentially absorbed by plants via sulfate transporters, making this compound a candidate for selenium-enriched crops .
  • Health Impacts : Selenate’s lower neurotoxicity compared to selenite supports its use in long-term dietary supplementation .

Q & A

Q. What physicochemical properties of magnesium selenate are critical for environmental adsorption studies?

this compound's solubility and hydration states significantly influence its environmental mobility. For instance, in aqueous selenic acid systems, this compound exists as hexahydrate (MgSeO₄·6H₂O) at selenic acid concentrations <5.6 molal, tetrahydrate (MgSeO₄·4H₂O) at higher concentrations, and anhydrous MgSeO₄ above 13 molal. These phase transitions affect its reactivity in adsorption experiments . Particle size and surface area (e.g., sodium selenate analogs have d50 ~14.44 µm and surface area ~0.676 m²/g) also determine dissolution kinetics and adsorption efficiency .

Q. What analytical methods are recommended for characterizing this compound and its interactions with adsorbents?

Key techniques include:

  • XRD and SEM-EDX : To identify crystalline phases and elemental distribution in adsorbent-adsorbate complexes (e.g., magnesium-aluminum layered double hydroxides [Mg-Al LDHs]) .
  • FTIR and XPS : To confirm surface complexation mechanisms between this compound and Fe/Al-based adsorbents .
  • DSC : To study thermal stability and decomposition pathways .
  • Ion chromatography/HPLC : For speciation analysis in aqueous systems (e.g., distinguishing selenate from selenite) .

Q. How do environmental factors like pH and competing anions influence this compound adsorption?

  • pH : Adsorption efficiency of selenate on Mg-Al LDHs decreases at alkaline pH due to ligand exchange competition with hydroxyl ions .
  • Competing anions : Sulphate (SO₄²⁻) strongly competes with selenate (SeO₄²⁻) for transporters in biological systems and adsorption sites on materials like ZrBPAP composites (selectivity ratio for arsenate over selenate: ~20:1) . Silicate (SiO₃²⁻) also inhibits selenate migration in bentonite clay, critical for nuclear waste storage studies .

Advanced Research Questions

Q. How can surface complexation modeling (SCM) optimize this compound adsorption experiments?

SCM with software like PHREEQC-PEST helps quantify adsorption mechanisms (e.g., inner-sphere vs. outer-sphere complexes) on magnesium-based adsorbents. For example, MgO-derived LDHs exhibit Langmuir isotherm behavior for selenate (R² > 0.98), indicating monolayer adsorption, while selenite follows Freundlich models (heterogeneous surfaces) . Machine learning neural networks further enhance predictive accuracy for adsorption capacity under variable pH and ionic strength .

Q. What microbial pathways are involved in selenate reduction, and how does this compound participate?

  • Dissimilatory reduction : Desulfurispirillum indicum reduces selenate (SeO₄²⁻) to elemental selenium (Se⁰) via selenite (SeO₃²⁻) intermediates, a pathway inhibited by nitrate (NO₃⁻) in groundwater .
  • Biosynthesis : Lacticaseibacillus paracasei SCFF20 converts selenate to Se nanoparticles at optimal temperatures (37°C), with applications in bioremediation .

Q. How do isotopic fractionation studies elucidate selenate reduction mechanisms?

Se isotope analysis (e.g., δ⁸⁰/⁷⁶Se) reveals kinetic fractionation during abiotic reduction by sulfate green rust (GRSO₄), yielding a fractionation factor of 7.36 ± 0.24‰. This helps distinguish biotic vs. abiotic reduction in contaminated systems .

Q. What advanced chromatographic methods separate selenate from coexisting oxyanions like arsenate?

  • Anion-exchange resins : Dowex 1-X8 retains selenate while eluting arsenate under neutral pH .
  • Metal oxide columns : Zirconium oxide (ZrO₂) and magnesium oxide (MgO) show high selectivity for selenate in acidic conditions .

Q. Why does selenate dominate over selenite in some anoxic groundwater systems despite redox conditions?

High nitrate concentrations (>340 mg/L) inhibit microbial selenate reduction, favoring its persistence even in low-oxygen environments .

Methodological Considerations

  • Experimental design : Use batch adsorption tests with controlled pH, ionic strength, and competing anions to simulate real-world conditions .
  • Data contradiction resolution : Reconcile conflicting adsorption isotherm models (Langmuir vs. Freundlich) by testing multiple selenium species (e.g., selenate vs. selenocyanate) .
  • Validation : Confirm reduction pathways using isotopic tracers (⁷⁵Se) and genomic assays for microbial activity .

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